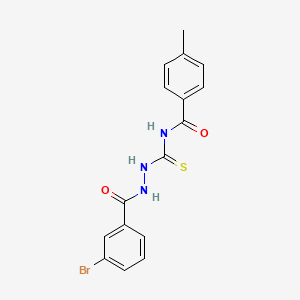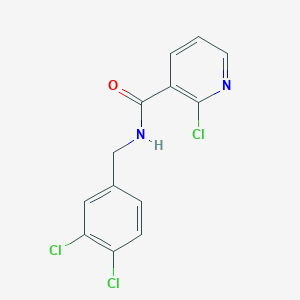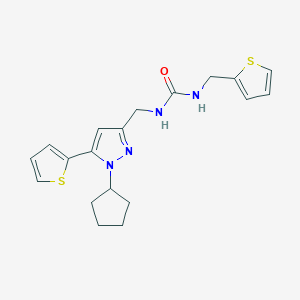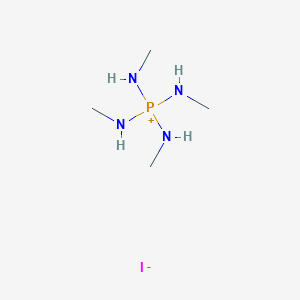
N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromobenzoyl group, a hydrazinecarbonothioyl group, and a methylbenzamide group, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide, also known as 3-BROMO-N-({[(4-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE, is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cell’s cytoskeleton. These microtubules play a crucial role in maintaining cell shape, enabling intracellular transport, and facilitating cell division .
Mode of Action
This compound interacts with tubulin and disrupts its normal function . It perturbs the tertiary structure of purified tubulin, leading to a disruption of normal microtubule architecture . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The compound’s interaction with tubulin affects the microtubule dynamics, which are crucial for the mitotic spindle formation during cell division . Disruption of these dynamics can lead to cell cycle arrest at the metaphase-anaphase transition, triggering apoptosis . This makes the compound potentially useful as an anticancer agent .
Result of Action
The result of the compound’s action is a strong inhibition of cancer cell viability . It shows a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 . The compound’s ability to disrupt microtubule dynamics and induce cell cycle arrest and apoptosis makes it a potential candidate for further investigations as an anticancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the bromobenzoyl derivativeThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The conditions vary depending on the desired reaction, with temperature, pressure, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide
- 2-(2-hydroxybenzoyl)-N-phenylhydrazinecarbothioamide
- 2-(3,5-dinitrobenzoyl)-N-phenylhydrazinecarbothioamide .
Uniqueness
N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, particularly in the development of new materials and therapeutic agents .
Properties
IUPAC Name |
N-[[(3-bromobenzoyl)amino]carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2S/c1-10-5-7-11(8-6-10)14(21)18-16(23)20-19-15(22)12-3-2-4-13(17)9-12/h2-9H,1H3,(H,19,22)(H2,18,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYACLNSXPUBHJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2483192.png)

![6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride](/img/structure/B2483195.png)


![Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2483199.png)
![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2483200.png)

![9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride](/img/structure/B2483202.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide](/img/structure/B2483203.png)


![ethyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2483211.png)
